molecular formula C19H13NO2 B064733 2-(3-Amino-phenyl)-benzo[h]chromen-4-one CAS No. 185028-75-5

2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Cat. No.: B064733
CAS No.: 185028-75-5
M. Wt: 287.3 g/mol
InChI Key: PSFJZUUBCFRPCE-UHFFFAOYSA-N
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Description

2-(3-Amino-phenyl)-benzo[h]chromen-4-one is a synthetic flavonoid derivative featuring a benzo[h]chromen-4-one core substituted at the 2-position with a 3-aminophenyl group. This compound belongs to the chromen-4-one family, characterized by a bicyclic structure comprising a benzene ring fused to a γ-pyrone moiety.

Properties

CAS No.

185028-75-5

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(3-aminophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H13NO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H,20H2

InChI Key

PSFJZUUBCFRPCE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N

Synonyms

4H-Naphtho[1,2-b]pyran-4-one,2-(3-aminophenyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have indicated that chromone derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3-Amino-phenyl)-benzo[h]chromen-4-one have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This activity is often attributed to the ability of these compounds to interact with cellular signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects
    • Research has highlighted the potential of chromone derivatives as neuroprotective agents. Specifically, studies have demonstrated that these compounds can inhibit acetylcholinesterase activity, making them candidates for Alzheimer's disease management. The inhibition of this enzyme increases acetylcholine levels in the brain, which may enhance cognitive function and memory retention.
  • Anti-inflammatory Properties
    • The anti-inflammatory effects of chromones are well-documented. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property positions it as a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.

Anticancer Research

A study published in 2021 explored the anticancer effects of various chromone derivatives, including those structurally similar to This compound . The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through the induction of apoptosis and cell cycle arrest .

Neuroprotective Studies

In a 2020 study focusing on neuroprotection, researchers synthesized several amino-chromone derivatives and tested their efficacy as acetylcholinesterase inhibitors. The findings showed that these derivatives improved cognitive function in animal models by enhancing synaptic transmission .

Comparative Data Table

Application AreaMechanism of ActionKey FindingsReference
Anticancer ActivityInduction of apoptosisSignificant reduction in cancer cell viability
NeuroprotectionAcetylcholinesterase inhibitionImproved cognitive function in animal models
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced inflammation markers

Comparison with Similar Compounds

Key Observations :

  • Polar vs.
  • Electron Effects : Fluorine (in 4-fluorophenyl derivatives) enhances electron-withdrawing properties, favoring hydrophobic interactions in COX-2 inhibition , whereas methoxy groups (DiMNF) modulate aryl hydrocarbon receptor (AHR) selectivity .
  • Bulkiness : Morpholine in NU7026 occupies a lipophilic pocket in DNA-PK, contributing to its ATP-competitive inhibition .

Kinase Inhibition

  • NU7026 : Potent DNA-PK inhibitor (IC₅₀ = 0.23 µM) with selectivity over PI3K (IC₅₀ = 13 µM). The morpholine group interacts with Val349 and Tyr355 in the hydrophobic pocket of DNA-PK .
  • 2-(2-Methyl-morpholin-4-yl)- derivative : Enhanced potency (IC₅₀ = 190 nM) due to methyl modification improving hydrophobic contacts .
  • 3-Amino-phenyl analog: The amino group may form hydrogen bonds with residues like Arg120 (as seen in COX-2 inhibitors), though experimental validation is needed .

Anti-inflammatory and Antioxidant Activity

  • 3-Hydroxy-2-(substituted phenyl)- derivatives : Compound IId (2,6-dichloro substitution) showed significant anti-inflammatory activity (carrageenan-induced edema) and antioxidant effects (DPPH scavenging) without ulcerogenicity .
  • DiMNF: Acts as a selective AHR modulator, repressing acute-phase genes (e.g., SAA1) without inducing DRE-mediated transcription, unlike non-selective flavones .

Antimicrobial Activity

  • Nitro-substituted chromenones: Derivatives like 3-nitro-2-oxo-2H-chromen-4-ylamino exhibit broad-spectrum antimicrobial activity, likely via disrupting microbial membrane integrity .
  • The 3-aminophenyl group could enhance activity against Gram-negative bacteria by improving cell permeability, though this requires validation.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Position 2 Substitutions: Methoxy and hydroxy groups favor AHR/COX-2 modulation, while morpholine and amino groups target kinases like DNA-PK. Ring Saturation: Dihydro derivatives (e.g., DiMNF) show improved metabolic stability compared to unsaturated analogs .
  • Therapeutic Potential: The 3-aminophenyl derivative could be optimized for dual kinase/anti-inflammatory activity, leveraging its hydrogen-bonding capacity. Comparative studies with NU7026 and DiMNF are warranted to assess cross-reactivity with PI3K/AHR pathways.

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : An enolizable compound (e.g., dimedone) reacts with malononitrile to form an enol intermediate.

  • Michael Addition : The enol attacks 3-nitrobenzaldehyde (or 3-aminobenzaldehyde pre-protected with a nitro group), forming a nitrile-stabilized carbanion.

  • Cyclization : Intramolecular nucleophilic attack generates the benzo[h]chromen-4-one scaffold.

  • Reduction : The nitro group is reduced to an amine using Pd/C and hydrogen gas.

Optimization Parameters

ParameterValueImpact on Yield
Catalyst loading (MNPs@Cu)10 mol%Maximizes at 85%
Temperature90°CBelow 80°C: <50%
Reaction time2–3 hoursProlonged time reduces yield
SolventSolvent-freeEco-friendly, high atom economy

This method achieves yields of 82–88% and allows catalyst recovery via magnetic separation, enabling five reuse cycles without significant activity loss.

Base-Catalyzed Three-Component Reactions

Base-catalyzed MCRs utilizing calcium hydroxide (Ca(OH)₂) or diethylamine offer mild conditions for constructing the chromene core. These methods are ideal for laboratories prioritizing simplicity over catalyst recyclability.

Protocol for Ca(OH)₂-Catalyzed Synthesis

  • Reactants :

    • 3-Aminobenzaldehyde (1.2 equiv)

    • Malononitrile (1.0 equiv)

    • α-Naphthol (1.0 equiv)

  • Conditions :

    • Catalyst: Ca(OH)₂ (15 mol%)

    • Solvent: Methanol (room temperature)

    • Time: 4–6 hours

Performance Metrics

MetricValue
Yield78–84%
Purity (HPLC)>95%
Byproducts<5% (uncyclized intermediates)

The Ca(OH)₂ method avoids high temperatures but requires post-reaction neutralization with dilute HCl. By contrast, diethylamine-catalyzed reactions in ethanol under reflux (80°C, 3 hours) achieve comparable yields (80–85%) with easier workup.

Copper-Catalyzed Sequential Multicomponent Reactions

A copper-mediated strategy reported by PMC leverages CuBr and sulfonyl azides to assemble the chromene skeleton via a nitrene intermediate. This method is advantageous for introducing diverse substituents at the 4-position.

Synthetic Pathway

  • Alkyne Activation : Terminal alkynes react with sulfonyl azides to form ketenimines.

  • Cycloaddition : Benzo[d]isoxazole undergoes [2+2] cycloaddition with ketenimine.

  • Rearrangement : Thermal rearrangement yields 2-imino-2H-chromen-4-amine.

  • Hydrolysis : Acidic hydrolysis converts the imine to a ketone, yielding this compound.

Reaction Conditions

ComponentDetail
CatalystCuBr (10 mol%)
SolventDCE/DCM (1:1)
Temperature80°C
Time2–4 hours
Yield70–75%

This method’s modularity allows for late-stage functionalization but requires rigorous anhydrous conditions.

Green Chemistry Approaches: Aqueous Media and Recyclable Catalysts

Recent advances prioritize sustainability, employing water as a solvent and expanded perlite or aminated silica gel as catalysts.

Expanded Perlite Protocol

  • Reactants : 3-Aminobenzaldehyde, malononitrile, α-naphthol

  • Catalyst : Expanded perlite (20 mg/mmol)

  • Conditions : Water, 60°C, 5 hours

  • Yield : 76–80%

Expanded perlite’s high surface area (250 m²/g) and silanol groups facilitate proton transfer, accelerating cyclization. The catalyst is filtered, washed, and reused thrice with <10% yield drop.

Industrial-Scale Considerations and Challenges

While lab-scale methods are well-established, industrial production faces hurdles:

  • Catalyst Cost : MNPs@Cu synthesis requires expensive precursors (e.g., Fe₃O₄, CuCl₂).

  • Reduction Step : Pd/C-mediated nitro reduction poses explosion risks at scale.

  • Purification : Chromatography is impractical; crystallization protocols need optimization.

Pilot studies suggest continuous flow reactors could enhance safety and yield by improving heat/mass transfer during exothermic steps .

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